(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone
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Overview
Description
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone, also known as QL-IX-55, is a synthetic compound that has been developed for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to possess several interesting properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone involves the inhibition of certain enzymes that play a role in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone is its ability to inhibit the activity of certain enzymes with high selectivity, meaning that it does not affect other enzymes or biological processes. This makes it a potential candidate for the development of targeted therapies. However, one limitation of this compound is its low solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound as a potential treatment for enzyme-related disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone involves a multi-step process that starts with the preparation of 2-aminoquinoline. This is followed by the reaction of 2-aminoquinoline with 2,2-dioxido-2-thiabicyclo[2.2.1]heptane-5-carboxylic acid to form the bicyclic intermediate. Finally, the bicyclic intermediate is converted to this compound by reacting it with acetic anhydride and triethylamine.
Scientific Research Applications
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone has been investigated for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related disorders.
properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-quinolin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(17-8-12-7-11(17)9-21(12,19)20)14-6-5-10-3-1-2-4-13(10)16-14/h1-6,11-12H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEIERUJZBPKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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